molecular formula C10H12O2 B11718120 1-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ol CAS No. 1547526-85-1

1-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ol

Cat. No.: B11718120
CAS No.: 1547526-85-1
M. Wt: 164.20 g/mol
InChI Key: JWIYXSPYLHJZCU-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-ol is an organic compound that belongs to the class of indenols It features a hydroxymethyl group attached to the indane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ol typically involves the hydroxymethylation of indanone derivatives. One common method is the reduction of 1-indanone using formaldehyde and a reducing agent such as sodium borohydride. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Catalysts and advanced purification techniques are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity and cellular signaling pathways, contributing to its observed effects .

Comparison with Similar Compounds

Uniqueness: 1-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both the indane ring and the hydroxymethyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

1547526-85-1

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

1-(hydroxymethyl)-2,3-dihydroinden-1-ol

InChI

InChI=1S/C10H12O2/c11-7-10(12)6-5-8-3-1-2-4-9(8)10/h1-4,11-12H,5-7H2

InChI Key

JWIYXSPYLHJZCU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C21)(CO)O

Origin of Product

United States

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